2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one
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Overview
Description
2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one is a chemical compound with a unique structure that includes an aminophenyl group, an ethyl group, and a methyl group attached to a pyrazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one typically involves the reaction of 4-aminophenylhydrazine with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring. The reaction conditions, such as temperature and pH, can significantly affect the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazolone derivatives.
Scientific Research Applications
2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)benzothiazole
- 2-(4-Aminophenyl)benzimidazole
- 2-(4-Aminophenyl)ethylamine
Uniqueness
2-(4-Aminophenyl)-1-ethyl-5-methyl-1H-pyrazol-3(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer different pharmacological profiles and material properties, making it valuable for specific applications .
Properties
Molecular Formula |
C12H15N3O |
---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
2-(4-aminophenyl)-1-ethyl-5-methylpyrazol-3-one |
InChI |
InChI=1S/C12H15N3O/c1-3-14-9(2)8-12(16)15(14)11-6-4-10(13)5-7-11/h4-8H,3,13H2,1-2H3 |
InChI Key |
CQSXIRCACADGAA-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=O)N1C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
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